

Synthesis of Antibacterial Agent 54: A Detailed Technical Guide

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Compound of Interest

Compound Name: Antibacterial agent 54

Cat. No.: B14765821

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Introduction

Antibacterial agent 54, identified as the sodium salt of (2S,5R)-7-oxo-6-(sulfooxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide and more commonly known as Avibactam sodium, is a potent β -lactamase inhibitor. It is a crucial component in combination therapies designed to combat infections caused by multidrug-resistant bacteria. This technical guide provides a comprehensive overview of the synthesis pathway for **Antibacterial Agent 54**, including detailed experimental protocols, quantitative data, and a visual representation of the synthetic route. This document is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of **Antibacterial Agent 54**, based on representative laboratory-scale procedures.

Step	Starting Material	Reagents and Solvents	Reaction Conditions	Product	Yield (%)
1	(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxylic acid	DIPEA, EDCI, HOBT, NH4Cl, DMF	Room temperature, 17 hours	(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxamide	80
2	(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxamide	10% Palladium on Carbon, Methanol	Hydrogenation	(2S,5R)-6-hydroxy-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxamide	Not specified in detail, typically high
3	(2S,5R)-6-hydroxy-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxamide	Pyridine-sulfur trioxide complex, Pyridine	0°C to room temperature	(2S,5R)-7-oxo-6-(sulfooxy)-1,6-diaza-bicyclo[3.2.1]octane-2-carboxamide	Not specified in detail
4	(2S,5R)-7-oxo-6-(sulfooxy)-1,6-diaza-bicyclo[3.2.1]octane-2-carboxamide	Sodium bicarbonate or other sodium salt	Aqueous solution	Room temperature	Sodium (2S,5R)-7-oxo-6-(sulfooxy)-1,6-diaza-bicyclo[3.2.1]octane-2-carboxamide (Antibacterial Agent 54)

Experimental Protocols

The synthesis of **Antibacterial Agent 54** is a multi-step process involving the formation of the core bicyclic structure, followed by deprotection and sulfation. The detailed experimental procedures for each key step are outlined below.

Step 1: Synthesis of (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxamide

This step involves the amidation of the carboxylic acid precursor.

- To a solution of (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxylic acid (5.0 g, 18.1 mmol) in dimethylformamide (DMF, 60 mL) at room temperature, N,N-Diisopropylethylamine (DIPEA, 5.8 mL, 36.2 mmol), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 5.2 g, 27.2 mmol), 1-Hydroxybenzotriazole (HOBT, 3.7 g, 27.2 mmol), and ammonium chloride (NH₄Cl, 1.94 g, 36.2 mmol) are added.
[\[1\]](#)
- The reaction mixture is stirred for 17 hours at room temperature.[\[1\]](#)
- Upon completion, the reaction mixture is diluted with ice water (100 mL) and extracted with ethyl acetate (3 x volumes).[\[1\]](#)
- The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.[\[1\]](#)
- The crude product is purified by silica gel column chromatography (eluent: 2:1 ethyl acetate/petroleum ether) to yield (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxamide as a white solid (4.0 g, 80% yield).[\[1\]](#)

Step 2: Synthesis of (2S,5R)-6-hydroxy-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxamide

This step involves the debenzoylation of the protected intermediate.

- (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxamide is dissolved in methanol.
- 10% Palladium on carbon is added to the solution.

- The mixture is subjected to hydrogenation (e.g., using a hydrogen balloon or a Parr hydrogenator) until the reaction is complete, as monitored by a suitable technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- The catalyst is removed by filtration through a pad of Celite.
- The filtrate is concentrated under reduced pressure to yield (2S,5R)-6-hydroxy-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxamide.

Step 3: Synthesis of (2S,5R)-7-oxo-6-(sulfooxy)-1,6-diaza-bicyclo[3.2.1]octane-2-carboxamide

This is the sulfation step to introduce the sulfate group.

- (2S,5R)-6-hydroxy-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxamide is dissolved in pyridine.
- The solution is cooled to 0°C.
- Pyridine-sulfur trioxide complex is added portion-wise, maintaining the temperature at 0°C.
- The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete.
- The reaction is quenched by the addition of water.
- The product, (2S,5R)-7-oxo-6-(sulfooxy)-1,6-diaza-bicyclo[3.2.1]octane-2-carboxamide, is typically used in the next step without extensive purification.

Step 4: Synthesis of Sodium (2S,5R)-7-oxo-6-(sulfooxy)-1,6-diaza-bicyclo[3.2.1]octane-2-carboxamide (**Antibacterial Agent 54**)

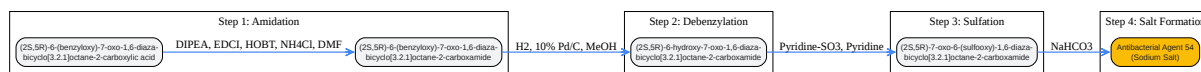
The final step is the formation of the sodium salt.

- The aqueous solution of (2S,5R)-7-oxo-6-(sulfooxy)-1,6-diaza-bicyclo[3.2.1]octane-2-carboxamide from the previous step is neutralized by the addition of a suitable sodium base, such as sodium bicarbonate, until the pH is neutral.

- The resulting solution is then lyophilized or subjected to other suitable isolation techniques to afford the final product, **Antibacterial Agent 54**, as a solid.

Visualizations

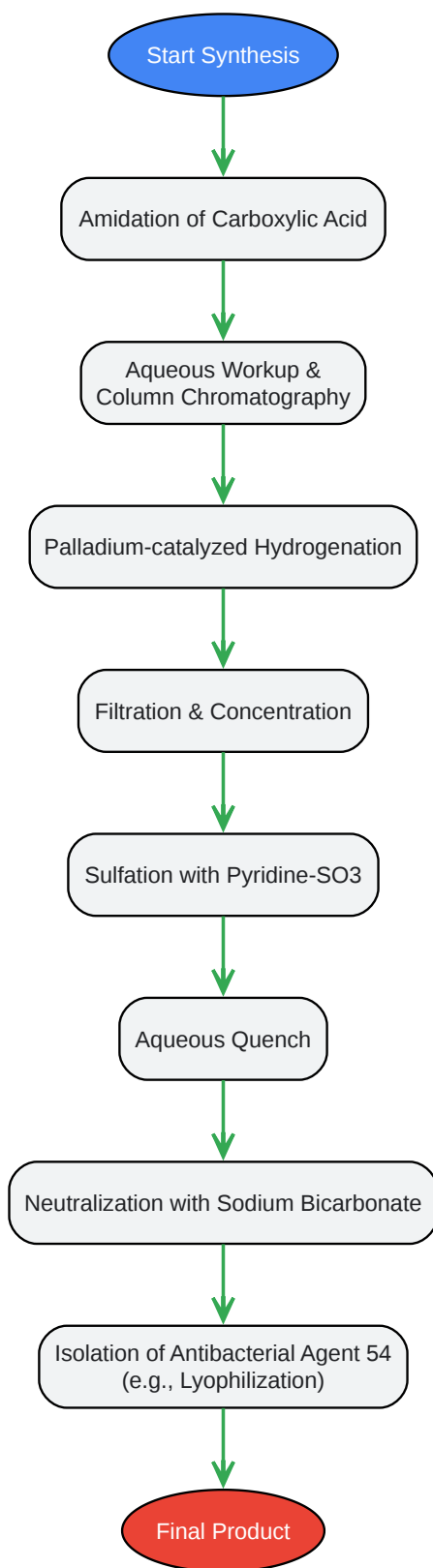
Synthesis Pathway of Antibacterial Agent 54



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Caption: Synthetic route to **Antibacterial Agent 54**.

Experimental Workflow



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Caption: Overall experimental workflow for the synthesis.

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References

- 1. (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide | 1192651-49-2 [chemicalbook.com]
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